molecular formula C12H22N2O2 B2748393 (3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate CAS No. 1251021-47-2

(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

Cat. No.: B2748393
CAS No.: 1251021-47-2
M. Wt: 226.32 g/mol
InChI Key: TUBKTTUXJKGATN-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is a complex organic compound with the molecular formula C12H22N2O2 It is known for its unique structural features, including a hexahydrocyclopenta[b]pyrrole core and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate typically involves the following steps:

    Formation of the Hexahydrocyclopenta[b]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydrocyclopenta[b]pyrrole ring.

    Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents such as ammonia or amines.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Acid chlorides or anhydrides are used for ester substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, secondary amines, and different ester derivatives.

Scientific Research Applications

(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar structural features.

    Cyclopentamine: A compound with a cyclopentane ring and an amino group.

    Hexahydrocyclopenta[b]pyrrole Derivatives: Various derivatives with different functional groups.

Uniqueness

(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is unique due to its specific stereochemistry and the presence of both the hexahydrocyclopenta[b]pyrrole core and the tert-butyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1251021-47-2

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3/t9-,12+/m1/s1

InChI Key

TUBKTTUXJKGATN-SKDRFNHKSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1CCC2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1CCC2)N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.